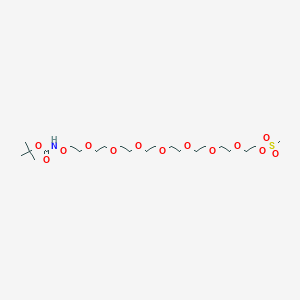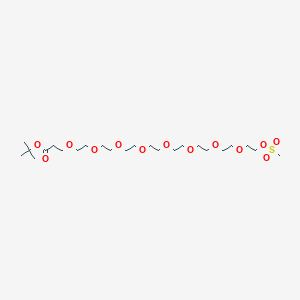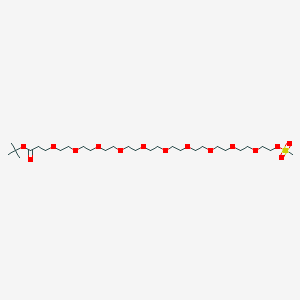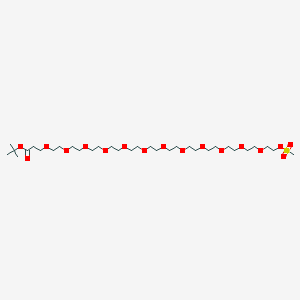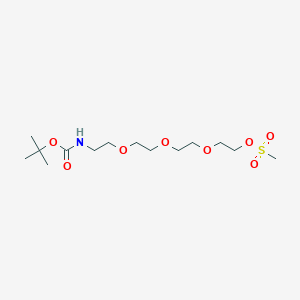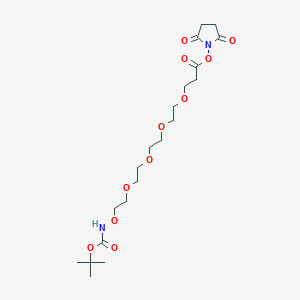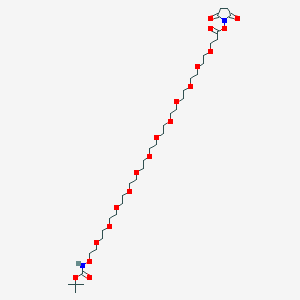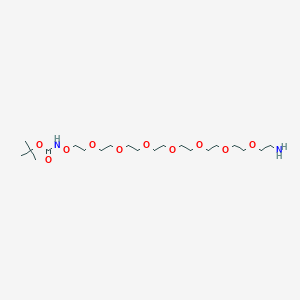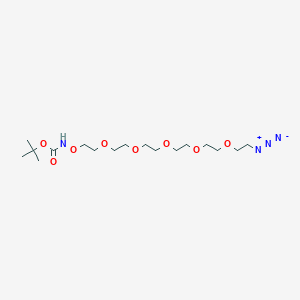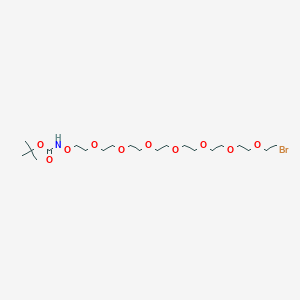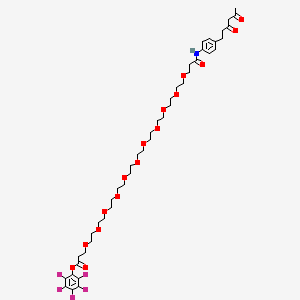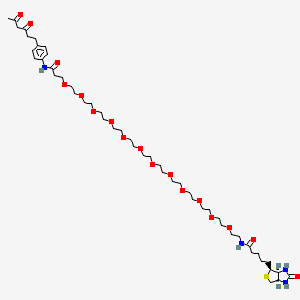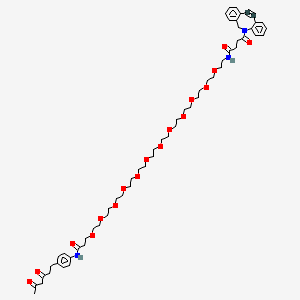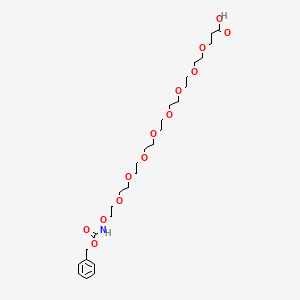
CBZ-aminooxy-PEG8-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CBZ-aminooxy-PEG8-acid is a polyethylene glycol (PEG)-based linker molecule that contains a carboxybenzyl (CBZ)-protected aminooxy group and a terminal carboxylic acid. This compound is primarily used in bioconjugation and drug development, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and other therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
CBZ-aminooxy-PEG8-acid is synthesized through a multi-step process involving the protection of the aminooxy group with a carboxybenzyl (CBZ) group and the attachment of a PEG chain with eight ethylene glycol units. The terminal carboxylic acid group is introduced to facilitate conjugation with other molecules. The synthesis typically involves the use of reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for the activation of carboxylic acids .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in reagent grade for research purposes, with the option for good manufacturing practice (GMP) grade for clinical applications .
Chemical Reactions Analysis
Types of Reactions
CBZ-aminooxy-PEG8-acid undergoes several types of chemical reactions, including:
Oxime Ligation: The aminooxy group reacts with carbonyl compounds (ketones and aldehydes) to form stable oxime linkages.
Common Reagents and Conditions
Oxime Ligation: Typically performed under mild acidic conditions to facilitate the reaction between the aminooxy group and carbonyl compounds.
Amide Bond Formation: Conducted in the presence of coupling agents such as EDC or HATU, often in solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM).
Major Products Formed
Oxime Linkages: Resulting from the reaction with carbonyl compounds.
Amide Bonds: Formed through the reaction with primary amines
Scientific Research Applications
CBZ-aminooxy-PEG8-acid has a wide range of applications in scientific research, including:
Mechanism of Action
CBZ-aminooxy-PEG8-acid exerts its effects through its functional groups:
Comparison with Similar Compounds
Similar Compounds
CBZ-aminooxy-PEG4-acid: Similar structure but with a shorter PEG chain.
CBZ-aminooxy-PEG12-acid: Similar structure but with a longer PEG chain.
CBZ-aminooxy-PEG2-acid: Another variant with an even shorter PEG chain.
Uniqueness
CBZ-aminooxy-PEG8-acid is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility, making it suitable for a wide range of applications in bioconjugation and drug development .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylaminooxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO13/c29-26(30)6-7-32-8-9-33-10-11-34-12-13-35-14-15-36-16-17-37-18-19-38-20-21-39-22-23-41-28-27(31)40-24-25-4-2-1-3-5-25/h1-5H,6-24H2,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJRTPSRBALANL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
